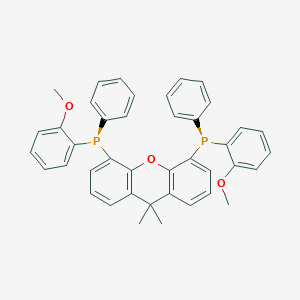
Rel-(1R,1'S)-(9,9-dimethyl-9H-xanthene-4,5-diyl)bis((2-methoxyphenyl)(phenyl)phosphane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(1R,1’S)-(9,9-dimethyl-9H-xanthene-4,5-diyl)bis((2-methoxyphenyl)(phenyl)phosphane) is a chiral phosphine ligand used in various catalytic processes. This compound is notable for its ability to facilitate asymmetric synthesis, making it valuable in the production of enantiomerically pure compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,1’S)-(9,9-dimethyl-9H-xanthene-4,5-diyl)bis((2-methoxyphenyl)(phenyl)phosphane) typically involves the following steps:
Formation of the Xanthene Core: The xanthene core is synthesized through a Friedel-Crafts alkylation reaction, where 9,9-dimethylxanthene is formed by reacting dimethylphenol with a suitable alkylating agent under acidic conditions.
Phosphine Ligand Attachment: The xanthene core is then functionalized with phosphine groups. This is achieved by reacting the xanthene derivative with chlorodiphenylphosphine in the presence of a base such as triethylamine.
Methoxylation: The final step involves the introduction of methoxy groups to the phenyl rings. This is typically done using methanol and a catalyst under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Batch Processing: Utilizing large reactors to carry out the Friedel-Crafts alkylation and subsequent reactions.
Continuous Flow Systems: Implementing continuous flow chemistry to enhance reaction efficiency and yield.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,1’S)-(9,9-dimethyl-9H-xanthene-4,5-diyl)bis((2-methoxyphenyl)(phenyl)phosphane) undergoes various chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Coordination: The compound can coordinate with transition metals to form complexes used in catalysis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic conditions.
Substitution: Nucleophiles such as halides, under basic conditions.
Coordination: Transition metal salts (e.g., palladium chloride), under inert atmosphere.
Major Products
Phosphine Oxides: Formed from oxidation reactions.
Substituted Derivatives: Formed from nucleophilic substitution.
Metal Complexes: Formed from coordination with transition metals.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in asymmetric catalysis, particularly in hydrogenation and cross-coupling reactions.
Synthesis: Facilitates the synthesis of enantiomerically pure compounds, crucial in pharmaceuticals.
Biology
Enzyme Mimicry: Used in studies to mimic the activity of natural enzymes, aiding in the understanding of biochemical processes.
Medicine
Drug Development: Assists in the synthesis of chiral drugs, improving their efficacy and reducing side effects.
Industry
Material Science: Used in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The compound exerts its effects primarily through its ability to coordinate with transition metals, forming active catalytic complexes. These complexes facilitate various chemical transformations by stabilizing transition states and lowering activation energies. The chiral nature of the ligand allows for the selective formation of one enantiomer over another, which is crucial in asymmetric synthesis.
Comparison with Similar Compounds
Similar Compounds
®-BINAP: Another chiral phosphine ligand used in asymmetric catalysis.
(S)-Phos: A chiral phosphine ligand with similar applications in catalysis.
Uniqueness
Rel-(1R,1’S)-(9,9-dimethyl-9H-xanthene-4,5-diyl)bis((2-methoxyphenyl)(phenyl)phosphane) is unique due to its specific steric and electronic properties, which provide distinct advantages in certain catalytic processes. Its ability to form highly stable complexes with transition metals makes it particularly effective in challenging catalytic reactions.
This compound’s versatility and efficiency in asymmetric synthesis make it a valuable tool in both academic research and industrial applications.
Properties
Molecular Formula |
C41H36O3P2 |
|---|---|
Molecular Weight |
638.7 g/mol |
IUPAC Name |
(R)-(2-methoxyphenyl)-[5-[(2-methoxyphenyl)-phenylphosphanyl]-9,9-dimethylxanthen-4-yl]-phenylphosphane |
InChI |
InChI=1S/C41H36O3P2/c1-41(2)31-21-15-27-37(45(29-17-7-5-8-18-29)35-25-13-11-23-33(35)42-3)39(31)44-40-32(41)22-16-28-38(40)46(30-19-9-6-10-20-30)36-26-14-12-24-34(36)43-4/h5-28H,1-4H3/t45-,46+ |
InChI Key |
UAVRIRWLEFEGBK-QWKHHPMFSA-N |
Isomeric SMILES |
CC1(C2=C(C(=CC=C2)[P@](C3=CC=CC=C3)C4=CC=CC=C4OC)OC5=C1C=CC=C5[P@@](C6=CC=CC=C6)C7=CC=CC=C7OC)C |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4OC)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















